Quantifying Lipophilicity: N-Ethyl Substitution Increases LogP by Over 1 Unit Relative to Primary Amine
N-Ethyl-3,4-dimethoxyaniline exhibits a significantly higher calculated LogP value of 1.957, compared to its unsubstituted primary amine analog, 3,4-dimethoxyaniline, which has a reported LogP of 0.794 [1][2]. This represents an increase of approximately 1.16 LogP units, corresponding to a roughly 15-fold higher theoretical partition coefficient. Another source reports a LogP of 1.867 for 3,4-dimethoxyaniline, still indicating a substantial difference [3].
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 1.957 |
| Comparator Or Baseline | 3,4-Dimethoxyaniline: LogP = 0.794 (primary amine analog) [2] |
| Quantified Difference | ΔLogP ≈ +1.16 (15-fold increase in predicted partition coefficient) |
| Conditions | Calculated LogP values from ChemBase and SIELC databases. |
Why This Matters
This difference is critical for predicting and controlling compound behavior in biological assays (e.g., membrane permeability), chromatographic separations, and solubility, where a 15-fold change in lipophilicity will drastically alter performance.
- [1] ChemBase. (n.d.). N-ethyl-3,4-dimethoxyaniline. Hydrophobicity (LogP): 1.957. View Source
- [2] SIELC Technologies. (2018). 3,4-Dimethoxyaniline. CAS: 6315-89-5. LogP: 0.794. View Source
- [3] GlobalChemMall. (n.d.). 3,4-Dimethoxyaniline. CAS: 6315-89-5. LogP: 1.86720. View Source
